1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine
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Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a pyrazole moiety
Preparation Methods
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The pyrrolidine ring may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar compounds to 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine include:
1-methyl-1H-pyrazole: A simpler structure lacking the pyrrolidine ring.
N-methylpyrrolidine: Lacks the pyrazole moiety.
1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the pyrrolidine ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-13-4-3-10(8-13)11-5-9-6-12-14(2)7-9/h6-7,10-11H,3-5,8H2,1-2H3 |
InChI Key |
MVIVVVBZRYNNRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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